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Compound of Interest

Compound Name: B026

Cat. No.: B15142409 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the IC50 values for the p300/CBP histone acetyltransferase (HAT)

inhibitor, B026. While independent verification of its IC50 values is not available in the reviewed

literature, this document presents the originally published data alongside that of other known

p300/CBP inhibitors, A-485 and CCS1477, to offer a comparative context.

Comparative Analysis of p300/CBP Inhibitor IC50
Values
The potency of B026, as reported in the primary literature, is presented below in comparison to

other selective p300/CBP inhibitors. It is important to note that the IC50 values for B026 have

been sourced from the original publication by Yang et al. (2020) and have not been

independently verified in other peer-reviewed studies found to date.[1][2][3][4][5] The data for

the alternative compounds, A-485 and CCS1477, are included to provide a broader perspective

on the potency of inhibitors targeting the p300/CBP histone acetyltransferases.
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Compound Target IC50 (nM) Reference

B026 p300 1.8 [1][2][3][4][5]

CBP 9.5 [1][2][3][4][5]

A-485 p300 9.8 [6][7][8]

CBP 2.6 [6][7][8]

CCS1477 p300 1.3 (Kd) [9][10][11]

CBP 1.7 (Kd) [9][10][11]

Note: The values for CCS1477 are presented as dissociation constants (Kd), which are

indicative of binding affinity.

Understanding the p300/CBP Signaling Pathway
The p300/CBP proteins are highly homologous transcriptional co-activators that play a crucial

role in regulating gene expression. They possess histone acetyltransferase (HAT) activity,

which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone

tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed

chromatin structure that allows for the binding of transcription factors and the initiation of

transcription. The inhibition of p300/CBP HAT activity by small molecules like B026 can thus

modulate the expression of genes involved in cell proliferation and survival, making them

attractive targets for cancer therapy.
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Caption: p300/CBP Signaling Pathway and Inhibition by B026.

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay for IC50
Determination
The following protocol describes a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay, a common method for determining the in vitro potency of enzyme inhibitors. This

protocol is a representative methodology that could be employed for the independent

verification of B026's IC50 values.

Materials:

Recombinant human p300 or CBP enzyme

Histone H3 peptide (biotinylated)

Acetyl-Coenzyme A (Acetyl-CoA)

TR-FRET donor (e.g., Europium-labeled anti-acetylated lysine antibody)

TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

B026 and other control compounds

384-well low-volume microplates

TR-FRET compatible microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of B026 and control compounds in DMSO.

Further dilute the compounds in assay buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Prepare a solution of the p300 or CBP enzyme and the

biotinylated histone H3 peptide in the assay buffer.

Reaction Initiation: In a 384-well plate, add the diluted compounds, followed by the

enzyme/substrate mixture. Initiate the enzymatic reaction by adding Acetyl-CoA.

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60

minutes), allowing for the enzymatic acetylation of the histone peptide.

Detection: Stop the reaction and add the TR-FRET detection reagents (Europium-labeled

antibody and Streptavidin-conjugated acceptor). Incubate in the dark to allow for binding.

Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the

emission at two different wavelengths (donor and acceptor).

Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the

logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-

parameter logistic equation.
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Caption: Experimental Workflow for IC50 Determination using TR-FRET.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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